3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one
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Overview
Description
Preparation Methods
Industrial Production Methods: : Industrial production of PMID25666693-Compound-140 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: : PMID25666693-Compound-140 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound.
Major Products: : The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in substituted analogs of the compound.
Scientific Research Applications
Chemistry: : In chemistry, PMID25666693-Compound-140 is used as a reference compound for studying the properties and behavior of TRPV1 antagonists .
Biology: : In biological research, it is used to investigate the role of TRPV1 in various physiological and pathological processes, including pain perception and inflammation .
Medicine: : Medically, PMID25666693-Compound-140 is being explored for its potential to alleviate cancer-related pain by inhibiting TRPV1 activity .
Industry: : In the pharmaceutical industry, this compound is of interest for the development of new pain management therapies .
Mechanism of Action
Mechanism: : PMID25666693-Compound-140 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1) . This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli .
Molecular Targets and Pathways: : The primary molecular target of PMID25666693-Compound-140 is TRPV1. By inhibiting this channel, the compound reduces the influx of calcium ions, thereby modulating pain perception and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other TRPV1 antagonists such as Capsaicin, CNTX-4975, DWP-05195, and GRC-15300 .
Uniqueness: : What sets PMID25666693-Compound-140 apart from other TRPV1 antagonists is its specific binding affinity and efficacy in reducing cancer-related pain . This makes it a promising candidate for further research and development in pain management therapies.
Properties
Molecular Formula |
C17H15ClN2O2 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-10(2)16-19-15-9-13(21)7-8-14(15)17(22)20(16)12-5-3-11(18)4-6-12/h3-10,21H,1-2H3 |
InChI Key |
OJVMSICJWQFIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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